molecular formula C14H9ClF3NO B186192 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 4496-57-5

3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B186192
CAS No.: 4496-57-5
M. Wt: 299.67 g/mol
InChI Key: AHDMSHKQMKOWPZ-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a chlorine atom attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve the required purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom and the trifluoromethyl group can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Hydrolysis: Acidic conditions (hydrochloric acid, sulfuric acid) or basic conditions (sodium hydroxide, potassium hydroxide).

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides or phenyl derivatives.

    Oxidation Reactions: Formation of sulfoxides, sulfones, or other oxidized products.

    Reduction Reactions: Formation of amines, alcohols, or other reduced products.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, or anticancer properties.

    Agrochemicals: The compound is used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 3-chloro-N-[4-(trifluoromethyl)phenyl]benzamide

Uniqueness

3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The trifluoromethyl group imparts increased stability and lipophilicity, making the compound more effective in certain applications compared to its analogs.

Properties

IUPAC Name

3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-11-5-1-3-9(7-11)13(20)19-12-6-2-4-10(8-12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDMSHKQMKOWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304116
Record name 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4496-57-5
Record name NSC164261
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Record name 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-3'-(TRIFLUOROMETHYL)BENZANILIDE
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